Methyl thiazole-2-carboxylate
Overview
Description
“Methyl thiazole-2-carboxylate” is a chemical compound with the molecular formula C5H5NO2S . It is also known by other names such as “Methyl 2-Thiazolecarboxylate” and "methyl 1,3-thiazole-2-carboxylate" .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in several studies . For instance, a two-step synthetic method using conventional Hantzsch thiazole synthesis was used to produce ethyl 2-(2-mercaptoacetamido)-4-methylthiazole-5-carboxylate derivatives .Molecular Structure Analysis
The molecular structure of “Methyl thiazole-2-carboxylate” includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The IUPAC name for this compound is “methyl 1,3-thiazole-2-carboxylate” and its InChIKey is YRMZUOPMHMPNPG-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiazole compounds, including “Methyl thiazole-2-carboxylate”, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . For example, the electrophilic bromomethyl substituent establishes activity against the enzyme, and its effect is modified by different substituents at the 4- and 5- positions .Physical And Chemical Properties Analysis
“Methyl thiazole-2-carboxylate” has a molecular weight of 143.17 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 67.4 Ų .Scientific Research Applications
Synthesis in Drug Discovery
Methyl thiazole-2-carboxylate derivatives have significant applications in the synthesis of new compounds for drug discovery. For example, hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which include methyl thiazole-2-carboxylate components, are used as building blocks in drug discovery. These compounds can be substituted at various positions, providing versatility in exploring the chemical space around the molecule for potential pharmaceutical applications (Durcik et al., 2020).
Corrosion Inhibition
Methyl thiazole-2-carboxylate derivatives are also investigated for their applications in corrosion inhibition. Specifically, compounds like 2-amino-4-methyl-thiazole (a relative of methyl thiazole-2-carboxylate) have been studied for their effectiveness in protecting mild steel in acidic solutions. Electrochemical and quantum chemical studies demonstrate that these compounds can form a barrier film on metal surfaces, thereby preventing corrosion (Yüce et al., 2014).
Organic Synthesis and Chemical Transformations
Methyl thiazole-2-carboxylate is involved in various organic synthesis processes and chemical transformations. It serves as a starting material or intermediate in the synthesis of more complex molecules. For example, it has been used in the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating its versatility in organic chemistry (Žugelj et al., 2009).
Fluorescent Material Production
Innovative uses of methyl thiazole-2-carboxylate derivatives include the preparation of fluorescent materials. For instance, 2-furylthiazole-4-carboxylic acid methyl ester, derived from biomass and natural amino acids, can be used to create fluorescent materials through cross-coupling reactions. This demonstrates the potential of methyl thiazole-2-carboxylate derivatives in advanced material science (Tanaka et al., 2015).
Anticancer Research
Methyl thiazole-2-carboxylate derivatives have shown promise in anticancer research. Compounds derived from it have been synthesized and tested for their anti-proliferative effects against cancer cells, such as breast cancer cells. The exploration of these derivatives in cancer research indicates their potential in developing new anticancer agents (Sonar et al., 2020).
Safety And Hazards
Future Directions
Thiazole-bearing compounds, including “Methyl thiazole-2-carboxylate”, have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
properties
IUPAC Name |
methyl 1,3-thiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)4-6-2-3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMZUOPMHMPNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428801 | |
Record name | Methyl thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thiazole-2-carboxylate | |
CAS RN |
55842-56-3 | |
Record name | Methyl thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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